molecular formula C17H13N3O4S B2657847 (5-(furan-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate CAS No. 1209448-09-8

(5-(furan-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate

Cat. No.: B2657847
CAS No.: 1209448-09-8
M. Wt: 355.37
InChI Key: GPZBMVRZLLOOHY-UHFFFAOYSA-N
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Description

(5-(furan-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including furan, isoxazole, pyrrole, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(furan-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, which are then coupled together through a series of condensation and cyclization reactions. Key reagents and catalysts used in these steps include:

    Furan-2-carboxylic acid: Starting material for the furan ring.

    Hydroxylamine hydrochloride: Used to form the isoxazole ring.

    1H-pyrrole-1-carboxylic acid: Starting material for the pyrrole ring.

    Thioamide: Used to form the thiazole ring.

The reaction conditions often involve the use of organic solvents such as dichloromethane, dimethylformamide, and acetonitrile, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(5-(furan-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan and pyrrole rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The isoxazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, (5-(furan-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with various biological targets suggests its use in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (5-(furan-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets include enzymes, receptors, and nucleic acids, which are crucial for various biological processes. The compound’s effects are mediated through the modulation of signaling pathways, inhibition of enzyme activity, and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    (5-(furan-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate: A similar compound with slight variations in the functional groups.

    (5-(furan-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide: An amide derivative with different biological activity.

    (5-(furan-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid: A carboxylic acid derivative with distinct chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-11-15(25-17(18-11)20-6-2-3-7-20)16(21)23-10-12-9-14(24-19-12)13-5-4-8-22-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZBMVRZLLOOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)OCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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